molecular formula C15H17F2NO2 B1403625 Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 1373503-79-7

Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B1403625
M. Wt: 281.3 g/mol
InChI Key: VTZOCJWETIAZFF-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the CAS Number: 1373503-79-7 . It has a molecular weight of 281.3 and its IUPAC name is ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydro-3-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17F2NO2/c1-2-20-14(19)13-8-15(16,17)11-18(10-13)9-12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid, semi-solid, liquid, or lump . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The synthesis of related compounds, such as Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, has been achieved through reactions involving benzaldehyde, aniline, and ethylacetoacetate, in the presence of proline–Fe(III) complex, with characterization by spectral methods and X-ray diffraction studies (Sambyal et al., 2011).

  • Crystal Structure : The crystal structure of similar compounds exhibits specific features like a flat boat conformation and intra- and intermolecular hydrogen bonds, contributing to their stability (Sambyal et al., 2011).

Chemical Reactions and Catalysis

  • Catalysis and Annulation : Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives are involved in phosphine-catalyzed [4 + 2] annulations, forming highly functionalized tetrahydropyridines (Zhu et al., 2003).

  • Magnetic Nanoparticle-Catalyzed Synthesis : The use of Fe3O4@TDSN-Bi(III)-catalyzed reactions for synthesizing unsymmetrical 1,2,5,6-tetrahydropyridine-3-carboxylates has been documented, offering advantages like excellent yields and mild reaction conditions (Asadi et al., 2017).

Applications in Material Science

  • Corrosion Inhibition : Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments, showing high inhibition efficiency (Haque et al., 2018).

  • Dye Synthesis and Textile Applications : The compound and its derivatives have been explored in the synthesis of dyes with promising applications in textile industries, especially for polyester fabrics (Al-Etaibi et al., 2014).

Biomedical Research

  • Antimicrobial and Antioxidant Activities : Novel benzo[d]imidazolyl tetrahydropyridine carboxylates, structurally related to Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate, have been synthesized and tested for their anti-inflammatory, antioxidant, antibacterial, and antifungal activities, showing appreciable activity against standard drugs (ANISSETTI et al., 2017).

  • Monoamine Oxidase Inhibition : A derivative, Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, was synthesized and identified as a dual inhibitor of monoamine oxidase A and B, with potential therapeutic applications (Khan et al., 2022).

Safety And Hazards

The safety information available indicates that this compound should be handled with caution. The signal word associated with it is "Warning" . Specific hazard and precautionary statements were not available in the search results.

properties

IUPAC Name

ethyl 1-benzyl-5,5-difluoro-2,6-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO2/c1-2-20-14(19)13-8-15(16,17)11-18(10-13)9-12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZOCJWETIAZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(CN(C1)CC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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